molecular formula C9H14N2O2S2 B2902117 N,N-diethyl-6-sulfanylpyridine-3-sulfonamide CAS No. 852389-11-8

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide

Cat. No.: B2902117
CAS No.: 852389-11-8
M. Wt: 246.34
InChI Key: TZFBNECUDBBASL-UHFFFAOYSA-N
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Description

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H14N2O2S2 and a molecular weight of 246.35 g/mol . This compound is characterized by the presence of a pyridine ring substituted with diethylamino, sulfanyl, and sulfonamide groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-sulfanylpyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-sulfonamide as the core structure.

    Substitution Reaction: Diethylamine is introduced to the pyridine ring through a substitution reaction, forming N,N-diethylpyridine-3-sulfonamide.

    Thiol Addition: The final step involves the addition of a thiol group to the 6th position of the pyridine ring, resulting in the formation of this compound.

The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Scientific Research Applications

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-6-sulfanylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with proteins, altering their structure and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-sulfanylpyridine-6-sulfonamide
  • N,N-diethyl-4-sulfanylpyridine-3-sulfonamide
  • N,N-diethyl-5-sulfanylpyridine-3-sulfonamide

Uniqueness

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide is unique due to the specific positioning of the sulfanyl and sulfonamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-3-11(4-2)15(12,13)8-5-6-9(14)10-7-8/h5-7H,3-4H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBNECUDBBASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CNC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332250
Record name N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852389-11-8
Record name N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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